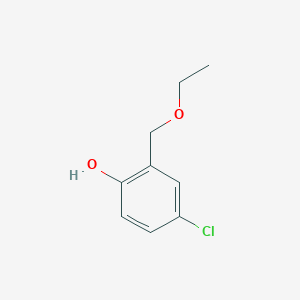
1,2,3-Tri-tert-butyltriphosphane--diphenyl-lambda~2~-germane (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) is a complex organophosphorus compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound is characterized by the presence of three tert-butyl groups attached to a triphosphane core, along with a diphenyl-lambda~2~-germane moiety. The combination of these functional groups imparts distinct reactivity and stability to the compound, making it a valuable subject of study in both academic and industrial settings.
准备方法
The synthesis of 1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of tert-butylphosphine with a suitable germane precursor under controlled conditions. The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and ensure the purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and consistent quality.
化学反应分析
1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of oxidized phosphorus and germanium species.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus and germanium compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic reagents.
Coupling Reactions: The compound can be used as a ligand in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
科学研究应用
1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric hydrogenations and cross-coupling reactions, due to its ability to stabilize transition metal complexes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus and germanium metabolism.
Industry: The compound is used in the development of advanced materials, such as high-performance polymers and electronic components, due to its stability and reactivity.
作用机制
The mechanism of action of 1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) involves its interaction with molecular targets through its phosphorus and germanium centers. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with transition metals also plays a crucial role in its catalytic activity, facilitating the formation and breaking of chemical bonds in various reactions.
相似化合物的比较
1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) can be compared with other similar compounds, such as:
Tri-tert-butylphosphine: This compound shares the tert-butylphosphine moiety but lacks the germanium component, making it less versatile in certain applications.
Diphenylgermane: This compound contains the diphenyl-lambda~2~-germane moiety but lacks the triphosphane core, resulting in different reactivity and stability.
Triphenylphosphine: This compound has a similar phosphorus core but with phenyl groups instead of tert-butyl groups, leading to different steric and electronic properties.
The uniqueness of 1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) lies in its combination of phosphorus and germanium centers, along with the bulky tert-butyl groups, which impart distinct reactivity and stability compared to other similar compounds.
属性
CAS 编号 |
88721-44-2 |
|---|---|
分子式 |
C24H39GeP3 |
分子量 |
493.1 g/mol |
InChI |
InChI=1S/C12H10Ge.C12H29P3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)13-15(12(7,8)9)14-11(4,5)6/h1-10H;13-14H,1-9H3 |
InChI 键 |
ZFFJZISQPBPYFC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)PP(C(C)(C)C)PC(C)(C)C.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



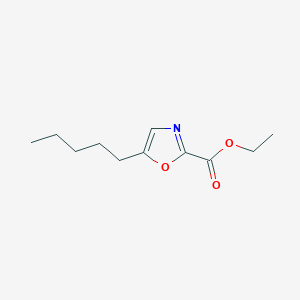
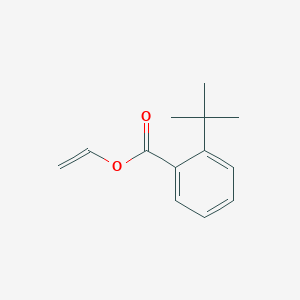
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)

![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
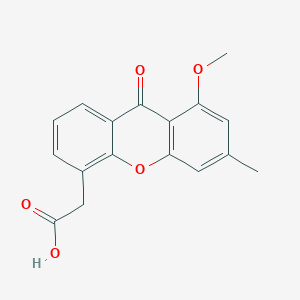
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
-lambda~5~-phosphane](/img/structure/B14396097.png)
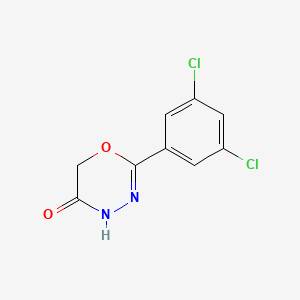
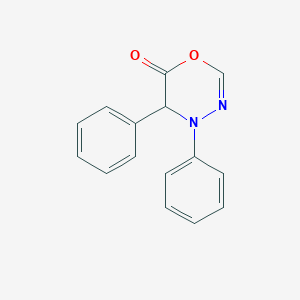
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)
